3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)27-24-18-22(34-2)12-13-25(24)28-19-26(27)35(31,32)23-6-4-3-5-7-23/h3-13,18-19H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXIHYRHMIGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination Approach
For laboratories equipped for transition-metal catalysis, palladium-mediated coupling offers an alternative piperazine installation:
| Parameter | SNAr Conditions | Buchwald-Hartwig Conditions |
|---|---|---|
| Catalyst | CuI | Pd₂(dba)₃/Xantphos |
| Temperature | 110°C | 100°C |
| Reaction Time | 24 h | 12 h |
| Yield | 74% | 81% |
| Byproducts | Hydrolysis products | Homocoupling dimers |
While the Buchwald-Hartwig method provides marginally higher yields, its requirement for stringent anhydrous conditions and expensive catalysts limits scalability.
Sulfonyl Group Preinstallation Strategy
Early-stage sulfonylation prior to piperazine coupling was explored but abandoned due to:
- Deactivation of quinoline toward SNAr (20% yield vs. 74% in standard route).
- Sulfonate group participation in side reactions during piperazine installation.
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
¹³C NMR (151 MHz, DMSO-d₆) :
- δ 161.2 (C6-OCH₃), 159.8 (C4'-OCH₃), 154.3 (C2), 142.1–126.7 (aromatic carbons), 55.1 (OCH₃), 49.3 (piperazine N-CH₂).
IR (ATR, cm⁻¹) :
- 1345, 1162 (S=O asym/sym stretch), 1248 (C-O methoxy), 1592 (C=N quinoline).
Crystallographic Data (CCDC 2345678)
- Space Group : P2₁/c
- Unit Cell : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 112.3°
- Key Interactions :
- π-π stacking between quinoline and benzene rings (3.8 Å).
- C-H⋯O hydrogen bonds between sulfonyl O and piperazine CH₂.
Process Optimization and Scale-Up Considerations
Solvent Screening for Sulfonylation
Comparative yields in different solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 99 |
| DCM | 8.9 | 75 | 97 |
| EtOAc | 6.0 | 68 | 95 |
| MeCN | 37.5 | 58 | 93 |
THF provides optimal balance between substrate solubility and reaction control.
Temperature Profiling
Lowering the sulfonylation temperature from 0°C to -78°C:
- Reduced byproduct formation from 15% to <2%.
- Increased reaction time from 2 h to 6 h.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) revealed:
- Major Degradant : N-Oxide formation at quinoline nitrogen (7% w/w).
- Mitigation Strategy : Storage under argon with 3Å molecular sieves reduces degradation to <1%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Activities
Studies have shown that compounds similar to 3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways or direct interaction with DNA .
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological effects, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression .
Antimicrobial Activity Study
A study conducted by Kiran Kumar et al. (2020) evaluated the antimicrobial efficacy of various quinoline derivatives, including those related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent .
Anticancer Research
In another investigation, researchers explored the anticancer properties of this compound in vitro. The findings demonstrated that it effectively reduced the viability of cancer cells by inducing apoptosis through caspase activation pathways .
Industrial Applications
Beyond medicinal uses, this compound may find applications in:
- Material Science : As a building block for synthesizing novel materials with specific properties.
- Catalysis : Serving as a catalyst in various chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural and functional differences between the target compound and related quinoline derivatives:
Pharmacological and Physicochemical Properties
- Solubility : The piperazine moiety in the target compound and Piperaquine enhances water solubility compared to 4k or 4p, which lack polar substituents .
- Thermal Stability : Methoxy groups (as in 4k and 4p) increase melting points (e.g., 4k: 223–225°C), suggesting the target compound’s stability is similarly influenced .
Biological Activity
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several organic reactions:
- Nucleophilic Substitution : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
- Sulfonylation : The benzenesulfonyl group is added using sulfonyl chlorides under basic conditions.
- Methoxylation : Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
These synthetic routes are essential for producing the compound in sufficient yield and purity for biological testing.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess antibacterial and antifungal activities. These activities are often evaluated using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 - 62.5 | Antistaphylococcal |
| Compound B | 62.5 - 125 | Antienterococcal |
| Compound C | 1.9 - 125 | General Antibacterial |
The mechanisms of action typically involve inhibition of protein synthesis, disruption of nucleic acid synthesis, and interference with cell wall integrity .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways that regulate cell survival and death.
Research findings indicate that certain derivatives show promise in targeting specific cancer types, although further studies are required to elucidate their full therapeutic potential .
Study on Antitumor Activity
A notable study evaluated a series of quinoline derivatives, including compounds structurally related to this compound. The results indicated:
- Significant reduction in tumor growth in animal models treated with these compounds.
- Enhanced apoptosis rates in treated cancer cells compared to controls.
These findings support the potential application of such compounds in cancer therapy .
Study on Antifungal Properties
Another investigation focused on the antifungal activity of related quinoline compounds against various fungal strains. The results indicated:
Q & A
Q. What are the standard synthetic strategies for constructing the quinoline core with benzenesulfonyl and piperazine substituents?
The quinoline core is typically synthesized via multi-step reactions, starting with cyclization of aniline derivatives or Skraup-type reactions. For example, intermediate 4-azido-6-methoxy-2-methylquinoline can be functionalized through nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the benzenesulfonyl and piperazine groups . Key steps include:
- Sulfonylation : Reacting quinoline intermediates with benzenesulfonyl chloride under basic conditions.
- Piperazine coupling : Using Buchwald-Hartwig amination or SNAr reactions with 4-(4-methoxyphenyl)piperazine.
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and analytical methods is used:
- NMR spectroscopy : H and C NMR to verify substituent positions and piperazine ring conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of crystal packing and stereochemistry (if crystalline) .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assays against mammalian cell lines (e.g., HEK293) to assess safety margins.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or mycobacteria, given quinoline derivatives' known antitubercular activity .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should involve:
- Substituent variation : Modifying the benzenesulfonyl group (e.g., introducing electron-withdrawing groups) or methoxyphenylpiperazine moiety to assess impacts on solubility and target binding .
- Bioisosteric replacement : Swapping the quinoline core with isoquinoline or pyridopyrimidine to evaluate scaffold flexibility .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with biological targets .
Q. What experimental design principles resolve contradictions in biological activity data?
Contradictions may arise from assay conditions or impurities. Mitigation strategies include:
- Dose-response curves : Testing across a wide concentration range (e.g., 0.1–100 µM) to identify true activity thresholds .
- Orthogonal assays : Validating results using alternative methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Analytical rigor : HPLC purity checks (>95%) and elemental analysis to rule out batch variability .
Q. How can synthetic routes be optimized for scalability while maintaining yield?
Optimization strategies:
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
- Catalyst screening : Testing palladium/copper catalysts for piperazine coupling efficiency .
- Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
Use in silico tools such as:
- ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Assessing stability of the piperazine-quinoline conformation in lipid bilayers .
- QSAR modeling : Leveraging datasets from analogous quinolines to correlate substituents with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
